

# An In-depth Technical Guide to the Physicochemical Properties of Bromomethylcyclopropane

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## Compound of Interest

Compound Name: Bromomethylcyclopropane

Cat. No.: B137280

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## Introduction

**Bromomethylcyclopropane** (CAS No. 7051-34-5) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.<sup>[1]</sup> Its unique structure, which incorporates a reactive bromomethyl group attached to a strained cyclopropane ring, makes it a valuable building block for introducing the cyclopropylmethyl moiety into more complex molecules.<sup>[2][3]</sup> This guide provides a comprehensive overview of the core physicochemical properties of **bromomethylcyclopropane**, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity.

## Physicochemical Properties

**Bromomethylcyclopropane** is a colorless to pale yellow liquid at room temperature.<sup>[1][4]</sup> It is characterized by its immiscibility in water but shows good solubility in common organic solvents such as chloroform, methanol, ethanol, ether, acetone, and benzene.<sup>[3][4]</sup> The compound is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.<sup>[2][3][5]</sup> It is also a flammable liquid and vapor.<sup>[2][6]</sup>

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Br[4]
Molecular Weight	135.00 g/mol [7]
Boiling Point	101 - 108 °C[2][8]
Density	1.392 g/mL at 25 °C[7]
Refractive Index	n <sub>20</sub> /D 1.457[7]
Flash Point	41 °C (105.8 °F)[2][6]
Appearance	Colorless to yellow liquid[3][4]
Solubility	Not miscible in water.[3][4] Soluble in Chloroform (Slightly), Methanol (Slightly), ethanol, ether, acetone, benzene.[3][4]

## Experimental Protocols

### Synthesis of Bromomethylcyclopropane from Cyclopropylmethanol

A prevalent and efficient method for the synthesis of **bromomethylcyclopropane** involves the bromination of cyclopropylmethanol.[9] The use of phosphorus tribromide (PBr<sub>3</sub>) in N,N-dimethylformamide (DMF) is a common approach that offers high selectivity and conversion rates, minimizing the formation of by-products like bromocyclobutane and 4-bromo-1-butene.[2][9]

Materials:

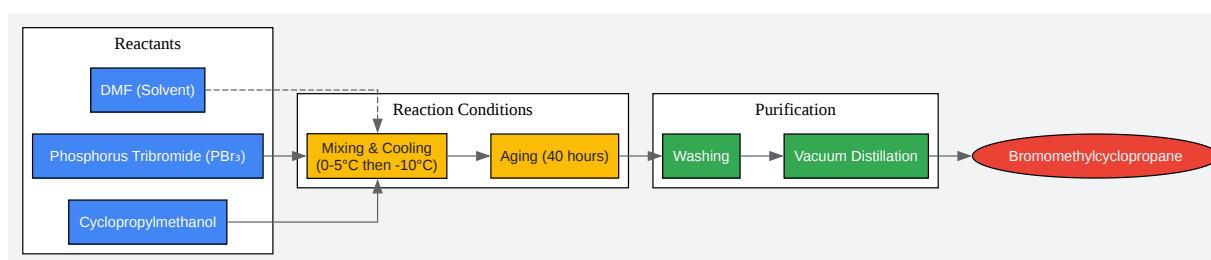
- Cyclopropylmethanol
- Phosphorus tribromide (PBr<sub>3</sub>)

- N,N-dimethylformamide (DMF)
- Four-neck flask
- Reflux condenser
- Thermometer
- Magnetic stirrer
- Dropping funnel

Procedure:

- Equip a four-neck flask with a reflux condenser, thermometer, magnetic stirrer, and a dropping funnel.
- Add 95.5g of N,N-dimethylformamide (DMF) to the flask.[\[2\]](#)
- Cool the flask to an internal temperature of 0-5°C.[\[2\]](#)
- Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.[\[2\]](#)
- After the complete addition of  $\text{PBr}_3$ , cool the reaction mixture to -10°C.[\[2\]](#)
- Slowly introduce 8.0g of cyclopropylmethanol dropwise to the reaction mixture, carefully maintaining the temperature at or below -10°C.[\[2\]](#)
- Once the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.  
[\[2\]](#)
- Upon completion, the reaction mixture is washed.
- The final product, **bromomethylcyclopropane**, is isolated and purified by vacuum distillation.[\[2\]](#)[\[9\]](#)

This method has been reported to achieve a high conversion rate of cyclopropylmethanol with high selectivity for the desired **bromomethylcyclopropane** product.[2]



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Caption: Synthesis workflow for **bromomethylcyclopropane**.

## Reactivity and Applications

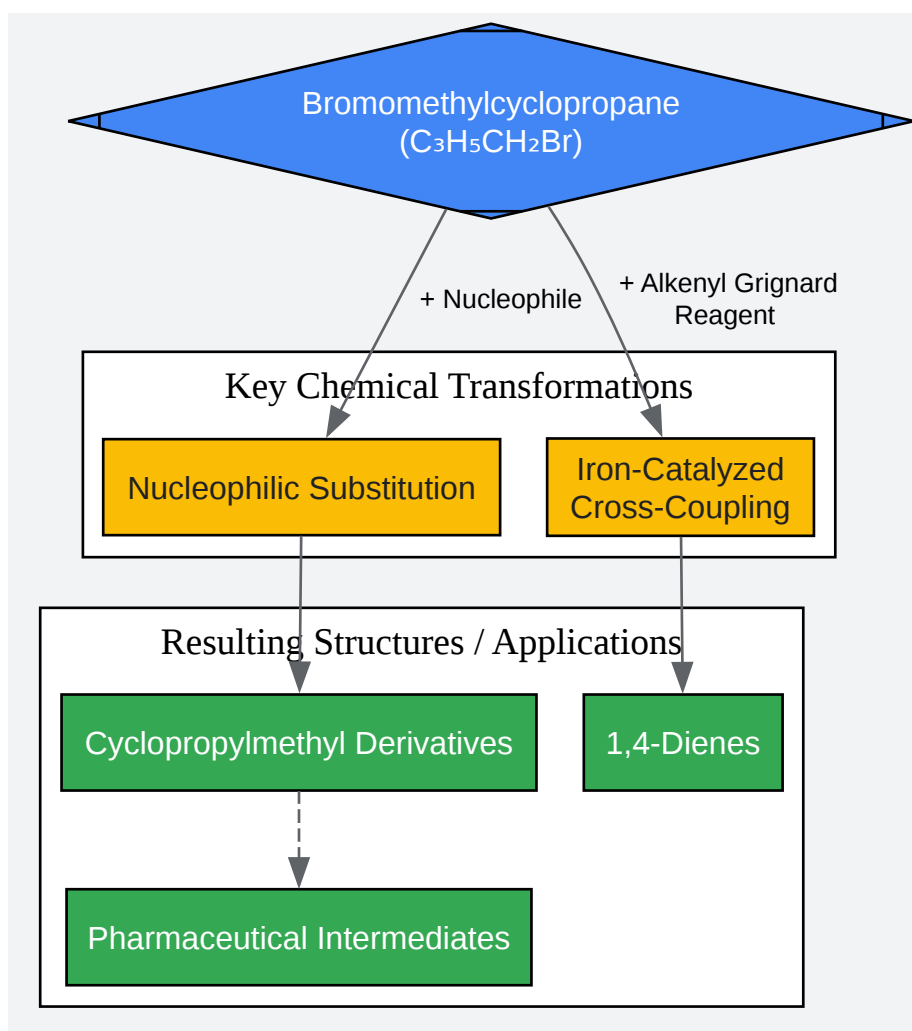
The chemical reactivity of **bromomethylcyclopropane** is largely defined by the presence of the bromine atom, which renders the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.[2] This makes it a valuable reagent for introducing the cyclopropylmethyl group into various molecular scaffolds.[3][7]

Key reactions involving **bromomethylcyclopropane** include:

- **Nucleophilic Substitution:** It readily reacts with nucleophiles, where the bromine atom is displaced. This is a fundamental transformation for incorporating the cyclopropylmethyl moiety.
- **Cross-Coupling Reactions:** **Bromomethylcyclopropane** is utilized in iron-catalyzed cross-coupling reactions with reagents like alkenyl Grignard reagents to form 1,4-dienes.[2][3] It has also been studied in coupling reactions with phenylmagnesium bromide.[7]

The cyclopropyl group itself influences the molecule's reactivity. In some cases, particularly with strong nucleophiles, cyclopropanes bearing electron-withdrawing groups can undergo ring-opening reactions.[2]

In the context of drug development, the cyclopropylmethyl group is a desirable structural motif. Its incorporation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, **bromomethylcyclopropane** serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][4]



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Caption: Reactivity of **bromomethylcyclopropane** in organic synthesis.

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